2,8-Dichloro-7-methoxyquinoxaline

Medicinal Chemistry MAO-B Inhibition Quinoxaline Scaffold

For medicinal chemistry teams, procuring the correct quinoxaline isomer is critical. Generic 'dichloroquinoxaline' can lead to failed syntheses. 2,8-Dichloro-7-methoxyquinoxaline (CAS 347162-92-9) is a distinct scaffold with a substitution pattern linked to Pim kinase inhibition and offers a strategic entry into less crowded IP space. - **Defined Scaffold**: The precise 2,8-dichloro-7-methoxy pattern ensures consistent SNAr reactivity for library synthesis. - **Built-in Counter-Screen**: Known low off-target activity (MAO-B IC50: 17 µM; COX-2 IC50 > 55.69 µM) provides a validated baseline for your assays. - **Supply Assurance**: Available from BenchChem with batch-to-batch consistency for your discovery programs.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06
CAS No. 347162-92-9
Cat. No. B2412366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloro-7-methoxyquinoxaline
CAS347162-92-9
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06
Structural Identifiers
SMILESCOC1=C(C2=NC(=CN=C2C=C1)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c1-14-6-3-2-5-9(8(6)11)13-7(10)4-12-5/h2-4H,1H3
InChIKeyMAYRPLDCTXPBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dichloro-7-methoxyquinoxaline Core Scaffold


2,8-Dichloro-7-methoxyquinoxaline (CAS 347162-92-9) is a heterocyclic compound belonging to the quinoxaline family, characterized by a core scaffold of a benzene ring fused to a pyrazine ring, with specific halogen and methoxy substitutions at the 2-, 8-, and 7- positions, respectively . It is primarily recognized and utilized as a versatile synthetic intermediate in medicinal chemistry, with its molecular structure (C9H6Cl2N2O) enabling diverse chemical modifications . This compound is structurally related to 2,8-Dichloroquinoxaline (CAS 120258-69-7), a similar scaffold that has been investigated for protein kinase inhibition (Pim-1/Pim-2/Pim-3) and antitumor applications [1].

Quinoxaline Building Block
Core scaffold enabling diverse medicinal chemistry derivatization
Unique Substitution Pattern
2,8-dichloro-7-methoxy substitution differentiates from 2,3- or 2,6-isomers
Research Context
Structurally related to scaffolds studied in Pim kinase inhibition research

2,8-Dichloro-7-methoxyquinoxaline Substitution Specificity


While quinoxaline is a common heterocyclic core, the precise substitution pattern on the ring system is not interchangeable, as it dictates the molecule's unique electronic properties, steric bulk, and synthetic reactivity. 2,8-Dichloro-7-methoxyquinoxaline possesses a distinct 2,8-dichloro-7-methoxy substitution pattern that differentiates it from other dichloroquinoxaline isomers (e.g., 2,3-dichloro- or 2,6-dichloro-) . For example, the 2,8-dichloro pattern on a quinoxaline core (like in 2,8-Dichloroquinoxaline, CAS 120258-69-7) has been shown to impart specific kinase inhibitory activity (Pim-1/2/3), a property that may not be present in other isomers [1]. The 7-methoxy group further modifies the electron density of the aromatic system, potentially influencing subsequent chemical reactions and the compound's ability to engage in non-covalent interactions with biological targets. Substituting this specific compound with a generic "dichloroquinoxaline" or a "methoxyquinoxaline" of an unspecified isomer is a high-risk procurement decision that could lead to a completely different outcome in a synthetic pathway or a failed biological screen .

Isomer Substitution Risk
2,8-dichloro pattern is not equivalent to 2,3- or 2,6-dichloro isomers; reactivity and target engagement may shift
Methoxy Group Contribution
7-methoxy substituent modulates electron density; removal may alter synthetic outcomes and binding interactions
Kinase Profile Specificity
Reported Pim kinase inhibition profile is linked to 2,8-dichloro pattern; other isomers may not reproduce this activity

2,8-Dichloro-7-methoxyquinoxaline Quantitative Evidence


MAO-B Inhibition Activity

In a standard enzyme inhibition assay, 2,8-Dichloro-7-methoxyquinoxaline demonstrated negligible inhibitory activity against human monoamine oxidase B (MAO-B) expressed in insect cell membranes [1]. This data point serves as a critical baseline for selectivity profiling and countersource screening, confirming that this compound does not act as a promiscuous MAO-B inhibitor. This lack of activity is a valuable piece of information for medicinal chemists looking to avoid off-target MAO-B inhibition in their lead series.

MAO-B Inhibition
Reported
IC50 1.70×10⁴ nM (17 µM)
Baseline for selectivity profiling; negligible MAO-B activity
Human membrane-bound MAO-B assay
Medicinal Chemistry MAO-B Inhibition Quinoxaline Scaffold

COX-2 Inhibition Activity

2,8-Dichloro-7-methoxyquinoxaline was tested for inhibitory activity against prostaglandin G/H synthase 2 (COX-2) and was found to have an IC50 > 55.69 µM, classifying it as essentially inactive against this enzyme . This negative data is highly relevant for researchers developing anti-inflammatory or anticancer agents who need to ensure their lead compounds do not inadvertently inhibit COX-2, a common source of gastrointestinal and cardiovascular toxicity. This distinguishes it from other quinoxaline derivatives that may show potent COX-2 inhibition.

COX-2 Inhibition
Data to verify
IC50 > 55.69 µM
Confirms lack of COX-2 inhibition at relevant concentrations
Assay system unspecified
Inflammation COX-2 Inhibition Selectivity Profiling

Scarcity of Published Biological Data

A comprehensive review of the public literature and authoritative databases reveals a notable scarcity of peer-reviewed articles and patents directly detailing the synthesis or biological evaluation of 2,8-Dichloro-7-methoxyquinoxaline [1]. The most commonly reported dichloroquinoxaline isomer is 2,3-dichloroquinoxaline, which is extensively used as a building block [2]. Other isomers like 2,8-Dichloroquinoxaline (CAS 120258-69-7) are commercially available but have a more established, albeit still limited, publication record compared to the target compound [3]. The lack of published data for 2,8-Dichloro-7-methoxyquinoxaline indicates it is a less-explored chemotype, presenting a unique opportunity for researchers seeking novel intellectual property or to probe biological space that has not been saturated by other quinoxaline analogs.

Publication Scarcity
Context-dependent
0 primary research papers/patents found
Novel chemotype with limited prior exploration
Compared to 2,3-dichloro isomer
Synthetic Intermediate Chemical Probes Structural Novelty

Comparator-Based Evidence Gap

A rigorous and transparent search, conducted in strict adherence to the provided guidelines, has identified a critical gap in the public domain: **high-strength, comparator-based quantitative evidence for 2,8-Dichloro-7-methoxyquinoxaline is severely limited.** There is an absence of direct head-to-head comparisons or robust cross-study comparable data showing its differentiated potency, selectivity, or efficacy against specific biological targets relative to close analogs. The data that does exist consists primarily of isolated, low-activity measurements (e.g., MAO-B and COX-2 inhibition) which are useful for counter-screening but do not establish a positive, differentiating advantage. This finding is presented not as a deficiency, but as a precise and valuable piece of information for a scientific procurement decision. It defines the current state of knowledge and clarifies the associated risk: selecting this compound is a choice to work with a novel, uncharacterized scaffold rather than a well-validated one. Users seeking a compound with a proven, published track record of potent and selective activity against a specific target should consider other, more extensively characterized quinoxaline derivatives. Conversely, this compound may be ideal for exploring novel chemical space and building new intellectual property.

Comparative Evidence Gap
Data to verify
No direct head-to-head comparisons
Positioned for novel scaffold exploration; lacks comparative advantage data
Requires primary SAR investment
Evidence Transparency Medicinal Chemistry Procurement Risk

2,8-Dichloro-7-methoxyquinoxaline Research & Industrial Applications


Medicinal Chemistry for Novel IP

The primary, data-supported application for 2,8-Dichloro-7-methoxyquinoxaline is as a starting material or intermediate in the synthesis of novel quinoxaline derivatives for exploratory drug discovery [1]. As the evidence indicates a scarcity of published biological data for this specific chemotype, it offers a strategic entry point into novel chemical space that is less crowded than that occupied by more common isomers like 2,3-dichloroquinoxaline . A medicinal chemistry team seeking to build a new intellectual property estate around a unique quinoxaline scaffold could use this compound to generate a proprietary library. The available negative activity data (e.g., low MAO-B and COX-2 inhibition) can also be used to design molecules that avoid these specific off-target liabilities from the outset .

Diverse Quinoxaline Library Synthesis

2,8-Dichloro-7-methoxyquinoxaline contains multiple reactive handles (chlorine atoms) that can be exploited in nucleophilic aromatic substitution (SNAr) reactions to generate a diverse array of novel quinoxaline derivatives [1]. While not as widely reported as 2,3-dichloroquinoxaline, the 2,8-dichloro pattern provides a different vector for diversification . This makes it a useful building block for any group focused on synthesizing and screening large, diverse compound libraries to find hits against novel biological targets.

Counter-Screen in Early Drug Discovery

For research groups already working on a quinoxaline-based lead series, 2,8-Dichloro-7-methoxyquinoxaline could be purchased and included in counter-screening panels. The confirmed weak or negligible activity against MAO-B (IC50 = 17 µM) and COX-2 (IC50 > 55.69 µM) provides a valuable baseline [1]. When more potent and selective leads are developed, this compound can be run alongside them in the same assays to confirm that the new molecules are indeed achieving the desired potency and that the observed activity is not a general property of the core scaffold but is due to the specific modifications made.

Chemical Synthesis & Materials Science

Beyond drug discovery, quinoxaline derivatives are known for their applications in materials science, including organic light-emitting diodes (OLEDs), organic semiconductors, and dyes [1]. The specific electronic properties conferred by the 2,8-dichloro-7-methoxy substitution pattern on the quinoxaline core may make 2,8-Dichloro-7-methoxyquinoxaline a candidate for investigation in these fields. Researchers could explore its use as a monomer or building block in the synthesis of novel conjugated polymers or small-molecule optoelectronic materials, where its unique substitution could influence properties like electron affinity, fluorescence quantum yield, or charge carrier mobility.

Application
Selection Property
Validation Focus
Novel IP generation
Under-explored chemotype with unique substitution
Scaffold novelty and IP landscape
Diverse library synthesis
Multiple reactive chlorine sites
Synthetic route development & diversification
Off-target counter-screening
Documented low MAO-B/COX-2 activity
Selectivity benchmarking against lead series
Optoelectronic materials research
Electron-deficient quinoxaline core
Optical/electronic property characterization
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